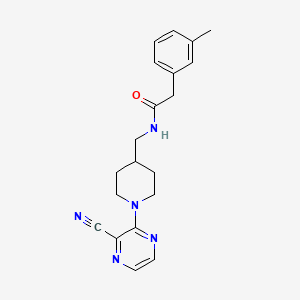

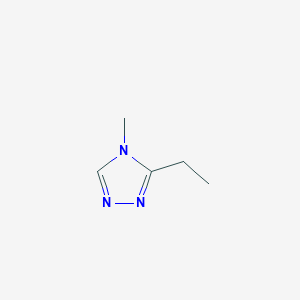

![molecular formula C29H27FN4O2 B2615370 N-butyl-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide CAS No. 1189675-91-9](/img/structure/B2615370.png)

N-butyl-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

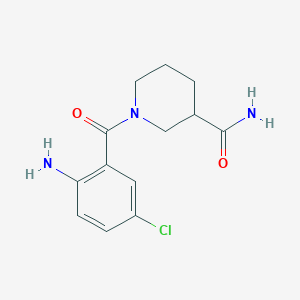

N-butyl-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C29H27FN4O2 and its molecular weight is 482.559. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Receptor Studies and Ligand Potency

Research has demonstrated the utility of compounds within the same family as N-butyl-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide in receptor studies, particularly as ligands for adenosine receptors and the translocator protein (18 kDa). These studies often involve the synthesis and evaluation of these compounds' binding affinities, providing valuable insights into their potential therapeutic applications. For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands for the translocator protein (18 kDa), highlighting the significance of structural features in ligand-receptor interactions (Dollé et al., 2008).

Synthesis of Novel Heterocyclic Compounds

The chemical structure of this compound serves as a versatile precursor in the synthesis of various heterocyclic compounds. These synthetic pathways often explore the reactivity of the pyrimidinyl thioether moiety to create novel compounds with potential bioactive properties. For example, the synthesis and characterization of novel thienopyrimidine compounds have been reported, demonstrating the compound's role in creating diverse heterocyclic systems with potential antimicrobial and antitumor activities (Hafez & El-Gazzar, 2017).

Antimicrobial Properties

Studies on this compound and related compounds have also focused on their antimicrobial properties. These research efforts aim to address the ongoing need for new antimicrobial agents in the fight against resistant bacterial and fungal strains. For instance, novel thienopyrimidine compounds have been synthesized and evaluated for their antimicrobial activity, showcasing the potential of these compounds in contributing to the development of new antimicrobial therapies (Kerru et al., 2019).

Mecanismo De Acción

Target of Action

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide and N-butyl-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide primarily target cyclin-dependent kinases (CDKs), particularly CDK2. CDKs play a crucial role in regulating the cell cycle, and their inhibition can lead to cell cycle arrest, making these compounds potential candidates for cancer treatment .

Mode of Action

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide and this compound interact with CDK2 by binding to its active site. This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of its substrates, which is essential for cell cycle progression. As a result, cells are unable to transition from the G1 phase to the S phase, leading to cell cycle arrest and potentially inducing apoptosis .

Biochemical Pathways

The inhibition of CDK2 by 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide and this compound affects several biochemical pathways. Key pathways include the cell cycle regulation pathway, where the compounds prevent the activation of downstream targets such as cyclin E and cyclin A. This disruption leads to the accumulation of cells in the G1 phase and triggers apoptotic pathways, resulting in programmed cell death .

Pharmacokinetics

The pharmacokinetics of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide and this compound involve absorption, distribution, metabolism, and excretion (ADME) properties. These compounds are absorbed through the gastrointestinal tract and distributed throughout the body, with a preference for tissues with high CDK2 expression. They undergo hepatic metabolism, primarily through cytochrome P450 enzymes, and are excreted via the renal and biliary routes. The bioavailability of these compounds is influenced by their solubility and stability in the gastrointestinal environment .

Result of Action

The molecular and cellular effects of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide and this compound include the induction of cell cycle arrest and apoptosis in cancer cells. By inhibiting CDK2, these compounds prevent the phosphorylation of key proteins required for cell cycle progression, leading to the accumulation of cells in the G1 phase. This disruption of the cell cycle triggers apoptotic pathways, resulting in the selective elimination of cancer cells .

Action Environment

The action of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide and this compound is influenced by various environmental factors. These include pH, temperature, and the presence of other biomolecules that may affect the stability and efficacy of the compounds. For instance, acidic or basic conditions can alter the solubility and stability of the compounds, impacting their bioavailability. Additionally, interactions with other drugs or biomolecules can influence the binding affinity and inhibitory activity of these compounds .

: Source

Propiedades

IUPAC Name |

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27FN4O2/c1-32(24-10-6-3-7-11-24)27(35)20-34-28(22-12-14-23(30)15-13-22)31-26-19-33(17-16-25(26)29(34)36)18-21-8-4-2-5-9-21/h2-15H,16-20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZKWNQLBAYHJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[2-(3-Chlorophenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2615301.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2615302.png)

![N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2615307.png)

![3-(benzylthio)-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2615309.png)

![N-[(2-Methyl-3-oxo-1H-isoindol-1-yl)methyl]but-2-ynamide](/img/structure/B2615310.png)